molecular formula C13H14N2S B1376901 5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine CAS No. 1206248-09-0

5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

Cat. No.: B1376901
CAS No.: 1206248-09-0
M. Wt: 230.33 g/mol
InChI Key: HQSUSJJXHQQHAV-UHFFFAOYSA-N
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Description

5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a benzylamine derivative with a thiazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups into the molecule.

Scientific Research Applications

5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
  • 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine

Uniqueness

5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological properties and applications.

Biological Activity

5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (CAS Number: 1206248-09-0) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C13_{13}H14_{14}N2_2S with a molecular weight of 230.33 g/mol. Its structural components include a thiazolo[5,4-c]pyridine core and a benzyl group, which are thought to contribute to its biological activity.

1. Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds related to this compound. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through mechanisms such as phosphatidylserine flipping and cytochrome c release from mitochondria. This suggests activation of the intrinsic apoptotic pathway .
  • Case Study : A study involving derivatives of thiazolo[5,4-c]pyridine demonstrated significant growth inhibition against various cancer cell lines (A549 and HeLa), with IC50_{50} values ranging from 0.20 to 2.58 µM .

2. Receptor Interactions

The compound exhibits interaction with various receptors that may mediate its pharmacological effects:

  • Beta-Adrenoceptor Activity : Similar compounds have shown beta-adrenoceptor agonism, which can influence metabolic regulation . The intact thiazolo[5,4-c]pyridine ring is crucial for this activity.

3. Anti-inflammatory Effects

Compounds with similar structures have been investigated for their anti-inflammatory properties. The thiazole framework is often associated with modulation of inflammatory pathways.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesBiological Activity
2-Amino-4-benzylthiazoleContains a thiazole ringExhibits beta-adrenoceptor agonism
TrimetoquinolNonselective beta-adrenoceptor agonistPotent metabolic regulator
2-Aminothiazole DerivativesSimilar thiazole frameworkInvestigated for anti-diabetic effects

This table illustrates how variations in structure can lead to different biological activities.

Synthesis and Modification

Research indicates that the synthesis of this compound involves several key steps that allow for structural modifications aimed at enhancing biological activity . These modifications can affect binding affinity and efficacy at receptor sites.

Future Directions

Ongoing research aims to explore the full therapeutic potential of this compound in various disease models. Further studies are needed to elucidate its pharmacokinetics and toxicity profiles.

Properties

IUPAC Name

5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2S/c1-2-4-11(5-3-1)8-15-7-6-12-13(9-15)16-10-14-12/h1-5,10H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSUSJJXHQQHAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=CS2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743756
Record name 5-Benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206248-09-0
Record name 5-Benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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